Alpha-d-xylopyranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-LECHCGJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316752 |

Source

|

| Record name | α-D-Xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6763-34-4, 31178-70-8 |

Source

|

| Record name | α-D-Xylopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6763-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Xylopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006763344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Xylopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Xylopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-XYLOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C791ZE5K1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to alpha-D-Xylopyranose: Structure, Properties, and Biological Significance

Introduction

alpha-D-Xylopyranose, a fundamental monosaccharide, is a cornerstone in the intricate architecture of plant cell walls and a key player in various metabolic pathways. As an aldopentose, its five-carbon backbone forms a stable six-membered pyranose ring, making it a prevalent isomer of D-xylose. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical characterization of alpha-D-xylopyranose, tailored for researchers, scientists, and professionals in drug development. Furthermore, it delves into its metabolic significance by detailing the Weimberg pathway for D-xylose catabolism.

Chemical Structure and Nomenclature

alpha-D-Xylopyranose is the cyclic hemiacetal form of D-xylose, existing as a six-membered ring analogous to pyran. The "alpha" designation indicates that the hydroxyl group attached to the anomeric carbon (C1) is in the axial position, below the plane of the ring in its typical chair conformation.

Systematic Names:

-

(2S,3R,4S,5R)-oxane-2,3,4,5-tetrol [1]

-

alpha-D-xylo-pentopyranose

Common Synonyms:

-

alpha-D-Xylose

-

Holzzucker

-

Losan

The structure of alpha-D-xylopyranose can be represented in several ways, including Haworth and chair conformations. The chair conformation is a more accurate three-dimensional representation, illustrating the spatial arrangement of the hydroxyl groups.

Physicochemical Properties

The physical and chemical properties of alpha-D-xylopyranose are critical for its handling, analysis, and application in various scientific contexts. A summary of its key quantitative properties is presented below.

| Property | Value | Unit |

| Molecular Formula | C5H10O5 | |

| Molecular Weight | 150.13 | g/mol |

| Melting Point | 146 - 153 | °C |

| Boiling Point | 415.5 | °C at 760 mmHg |

| Solubility in Water | Highly soluble (approx. 122 g/100 mL) | |

| Specific Optical Rotation [α]D | +92° initially, mutarotating to +18.6° | degrees |

| Density | ~1.508 | g/cm³ |

Experimental Protocols for Characterization

The structural elucidation and purity assessment of alpha-D-xylopyranose rely on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of alpha-D-xylopyranose in solution, including the confirmation of the anomeric configuration and the conformation of the pyranose ring.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of alpha-D-xylopyranose in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent proton signal. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain better signal dispersion.

-

Probe: A standard broadband or inverse-detection probe is suitable.

-

Temperature: The experiment is typically conducted at a constant temperature, usually 298 K (25 °C).

-

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The spectral width should be set to cover the expected range of proton chemical shifts for carbohydrates (typically 3-6 ppm).

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR (COSY, HSQC): Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish proton-proton and proton-carbon correlations, respectively. These are crucial for unambiguous assignment of all signals in the spectrum.

-

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard. The coupling constants (J) between adjacent protons, extracted from the ¹H spectrum, provide information about the dihedral angles and thus the conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of alpha-D-xylopyranose, confirming its elemental composition.

Methodology:

-

Sample Preparation: A dilute solution of alpha-D-xylopyranose is prepared in a suitable solvent, typically a mixture of water and methanol or acetonitrile. For some ionization techniques, a matrix substance (for MALDI) or a modifying agent may be added to enhance ionization.

-

Instrument Setup:

-

Mass Spectrometer: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

-

Ionization Mode: The analysis is typically performed in positive ion mode, where adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed. Negative ion mode can also be used, where deprotonated molecules ([M-H]⁻) are detected.

-

-

Data Acquisition:

-

Full Scan MS: The instrument is set to scan a mass range appropriate for the expected molecular weight of alpha-D-xylopyranose and its potential adducts (e.g., m/z 100-300).

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion or a prominent adduct ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight. The fragmentation pattern from the MS/MS spectrum provides information about the connectivity of the atoms within the molecule, which can be used to confirm its identity.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of alpha-D-xylopyranose in the solid state, revealing precise bond lengths, bond angles, and the crystal packing arrangement.

Methodology:

-

Crystallization: Single crystals of alpha-D-xylopyranose suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent, such as water or an alcohol-water mixture.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is often cryo-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.

-

Data Collection:

-

Diffractometer: The mounted crystal is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Diffraction Pattern: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

-

Data Processing and Structure Solution:

-

Indexing and Integration: The positions and intensities of the diffraction spots are indexed and integrated to produce a list of reflection data.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, displacement parameters, and other structural parameters.

-

-

Structure Analysis: The final refined crystal structure provides a detailed three-dimensional model of alpha-D-xylopyranose, including precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Biological Significance: The Weimberg Pathway

alpha-D-Xylopyranose, as a constituent of D-xylose, is a significant carbon source for many microorganisms. The Weimberg pathway is an oxidative pathway for D-xylose catabolism found in some bacteria. This pathway converts D-xylose into α-ketoglutarate, an intermediate of the citric acid cycle, without the loss of carbon atoms.

Caption: The Weimberg pathway for D-xylose metabolism.

This metabolic route begins with the oxidation of D-xylose to D-xylono-1,4-lactone by xylose dehydrogenase.[2][3][4] The lactone is then hydrolyzed to D-xylonate by a xylonolactonase.[2][3][4] Subsequently, two dehydration steps catalyzed by xylonate dehydratase and 2-keto-3-deoxy-D-xylonate dehydratase yield α-ketoglutarate semialdehyde.[3][4] Finally, this semialdehyde is oxidized to α-ketoglutarate by α-ketoglutarate semialdehyde dehydrogenase, which can then enter the central carbon metabolism via the tricarboxylic acid (TCA) cycle.[2][3][4]

Conclusion

alpha-D-Xylopyranose is a monosaccharide of significant chemical and biological interest. Its well-defined structure and properties make it a crucial component in carbohydrate chemistry and a target for metabolic engineering. The analytical techniques and metabolic pathway detailed in this guide provide a solid foundation for researchers and professionals working with this important sugar. A thorough understanding of its characteristics is essential for its application in fields ranging from biofuel production to the development of novel therapeutics.

References

The Ubiquitous Pentose: A Technical Guide to the Natural Occurrence of α-D-Xylopyranose in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Xylopyranose, a specific anomeric form of the five-carbon sugar D-xylose, is a cornerstone of plant biology, primarily serving as a fundamental structural component of the plant cell wall. While not typically found in its free monosaccharide form within the plant, its polymeric manifestation, xylan, is the most abundant non-cellulosic polysaccharide in hardwoods and is a significant component of the cell walls in all vascular plants.[1][2] This in-depth technical guide explores the natural occurrence of α-D-xylopyranose in plants, delving into its biosynthesis, distribution across various plant species, and the experimental protocols for its analysis. Understanding the intricacies of xylose metabolism and its incorporation into the cell wall is paramount for fields ranging from biofuel production and material science to human health and drug development, where plant-derived compounds are of significant interest.

Biosynthesis of α-D-Xylopyranose Precursors

The journey of xylose in plants begins not as a free sugar, but as an activated nucleotide sugar, uridine diphosphate-D-xylose (UDP-D-xylose). This molecule serves as the donor for the incorporation of xylose into growing polysaccharide chains within the Golgi apparatus. The primary biosynthetic pathway for UDP-D-xylose initiates from UDP-D-glucose, a central molecule in plant carbohydrate metabolism.

The key enzymatic steps are:

-

Oxidation: UDP-D-glucose is oxidized to UDP-D-glucuronic acid (UDP-GlcA) by the enzyme UDP-D-glucose dehydrogenase (UGD). This is an irreversible reaction that introduces a carboxyl group at the C-6 position.

-

Decarboxylation: UDP-GlcA is then decarboxylated by UDP-D-glucuronic acid decarboxylase (UXS), also known as UDP-xylose synthase, to yield UDP-D-xylose.[3][4][5] This reaction is a critical control point in the pathway.

In plants like Arabidopsis thaliana, the UXS enzyme exists in multiple isoforms, some of which are soluble in the cytoplasm while others are membrane-bound within the Golgi apparatus.[3][4] This subcellular compartmentalization suggests distinct roles and regulation for different pools of UDP-xylose. The cytosolic UDP-xylose must then be transported into the Golgi lumen by specific UDP-xylose transporters (UXTs) to be available for polysaccharide synthesis.[4][6]

Diagram of the UDP-D-Xylose Biosynthetic Pathway

Caption: Biosynthesis of UDP-D-Xylose from UDP-D-Glucose and its transport into the Golgi apparatus.

Quantitative Occurrence of Xylose in Plant Biomass

The abundance of xylose, as a constituent of hemicellulose, varies significantly across different plant species and tissues. Hardwoods are particularly rich in xylans, with xylose being the predominant hemicellulosic monosaccharide. Softwoods generally have a lower xylan content, with glucomannans being more prevalent. Grasses and agricultural residues also contain substantial amounts of xylose. The following tables summarize the xylose content in various plant materials, expressed as a percentage of the dry weight.

Table 1: Xylose Content in Various Hardwoods

| Plant Species | Tissue | Xylose Content (% of Dry Weight) | Reference(s) |

| Poplar (Populus sp.) | Wood | 15 - 21 | [7] |

| Birch (Betula sp.) | Wood | 15 - 30 | [8] |

| Eucalyptus (Eucalyptus sp.) | Wood | 15 - 25 | [1] |

| Oak (Quercus sp.) | Wood | 18 - 25 | [9] |

| Maple (Acer sp.) | Wood | 15 - 20 | [9] |

| Ash (Fraxinus sp.) | Wood | ~21.8 |

Table 2: Xylose Content in Various Softwoods

| Plant Species | Tissue | Xylose Content (% of Dry Weight) | Reference(s) |

| Pine (Pinus sp.) | Wood | 7 - 12 | [9] |

| Spruce (Picea sp.) | Wood | 5 - 10 | [8] |

| Fir (Abies sp.) | Wood | 5 - 9 | [9] |

Table 3: Xylose Content in Grasses and Agricultural Residues

| Plant Species | Tissue | Xylose Content (% of Dry Weight) | Reference(s) |

| Corn Stover | Stalks & Leaves | 20 - 25 | [9] |

| Wheat Straw | Stems & Leaves | 20 - 25 | [9] |

| Sugarcane Bagasse | Stalks | 20 - 25 | [10] |

| Rice Straw | Stems & Leaves | 15 - 20 | [11] |

| Switchgrass (Panicum virgatum) | Whole Plant | 20 - 25 | [9] |

| Sunflower Stalk | Stalk | ~22 | [12] |

| Tobacco Stalk | Stalk | ~18 | [12] |

Experimental Protocols for Xylose Analysis

The quantification of xylose from plant biomass is a multi-step process that involves the liberation of the monosaccharide from its polymeric form (hemicellulose) followed by analytical determination.

Protocol 1: Saeman Hydrolysis for Total Monosaccharide Release

This protocol is a widely used two-step acid hydrolysis method to break down both amorphous and crystalline polysaccharides into their constituent monosaccharides.[13]

Materials:

-

Dried, finely ground plant biomass (e.g., alcohol-insoluble residue, AIR)

-

72% (w/w) Sulfuric acid (H₂SO₄)

-

Deionized water

-

Internal standard (e.g., myo-inositol or 2-deoxy-glucose)

-

Autoclave or heating block

-

Centrifuge

-

HPLC system with a Refractive Index Detector (RID) or a High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of dried, finely ground plant biomass into a 2 mL screw-cap tube.

-

Primary Hydrolysis: Add a known amount of internal standard. Add 125 µL of 72% H₂SO₄ to the biomass. Incubate at room temperature for 1 hour with occasional vortexing to ensure complete wetting and swelling of the cell wall material.

-

Secondary Hydrolysis: Add 1.375 mL of deionized water to dilute the sulfuric acid to approximately 4%. Tightly cap the tubes.

-

Autoclaving: Place the tubes in an autoclave and heat at 121°C for 1 hour. Alternatively, a heating block can be used.

-

Neutralization and Clarification: After cooling, neutralize the hydrolysate with an appropriate base (e.g., calcium carbonate or barium carbonate) to a pH of 5.0-6.0. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitate and any remaining solids.

-

Sample Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: Analyze the filtered hydrolysate using an appropriate chromatographic method (see Protocol 2).

Diagram of the Saeman Hydrolysis Workflow

Caption: Workflow for the Saeman hydrolysis of plant biomass to release monosaccharides.

Protocol 2: HPLC-RID Analysis of Monosaccharides

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common method for the separation and quantification of neutral monosaccharides.

Instrumentation and Conditions:

-

HPLC System: Equipped with a degasser, pump, autosampler, column oven, and refractive index detector.

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87P or similar) is typically used.

-

Mobile Phase: Degassed, deionized water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 80-85°C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of mixed standard solutions containing known concentrations of D-glucose, D-xylose, D-galactose, D-arabinose, and D-mannose, along with the internal standard used in the hydrolysis.

-

Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each monosaccharide by plotting peak area against concentration.

-

Sample Analysis: Inject the filtered hydrolysates from Protocol 1 into the HPLC system.

-

Quantification: Identify and quantify the monosaccharides in the samples by comparing their retention times and peak areas to the calibration curves. The concentration of each sugar is calculated relative to the internal standard to account for any sample loss during processing.

Signaling and Metabolic Context

While free xylose is not a primary signaling molecule in the same vein as glucose or sucrose, the flux through the UDP-xylose biosynthetic pathway is tightly regulated and integrated with the overall carbon metabolism of the plant. The availability of UDP-xylose directly impacts the synthesis of xylans and xyloglucans, which are critical for cell wall integrity and plant development.

UDP-xylose itself can act as a feedback inhibitor of UDP-glucose dehydrogenase, the first committed step in its own synthesis.[3] This regulatory mechanism helps to balance the pool of nucleotide sugars required for various glycosylation reactions. The synthesis of a proper cell wall is crucial for defense against pathogens and for maintaining structural integrity in response to environmental stresses. Therefore, the pathways leading to and from UDP-xylose are integral to the plant's ability to respond and adapt to its environment.

Conclusion

α-D-Xylopyranose, primarily in its polymeric form as xylan, is a major and structurally vital component of the plant kingdom. Its synthesis via the UDP-xylose pathway represents a significant flux of carbon in plant metabolism. The quantitative abundance of xylose varies widely across plant species, with hardwoods being a particularly rich source. The detailed experimental protocols provided here offer a robust framework for the accurate quantification of xylose in plant biomass. For researchers in drug development and related fields, a thorough understanding of the biosynthesis and occurrence of this ubiquitous pentose can provide insights into plant-based therapeutics, the utilization of biomass for novel materials, and the fundamental processes that govern plant growth and development.

References

- 1. Analysis of Hardwood, Cellulose Content of Hardwood, Lignin Content of Hardwood [celignis.com]

- 2. Analysis of Xylose, Xylose Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 3. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biosynthesis and Transport of Nucleotide Sugars for Plant Hemicellulose [frontiersin.org]

- 5. Biosynthesis and Transport of Nucleotide Sugars for Plant Hemicellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part II: Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential of Wood Hemicelluloses and Their Derivates as Food Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Comparison of carbohydrate composition in lignocellulosic biomass by high performance liquid chromatography and gas chromatography analysis :: BioResources [bioresources.cnr.ncsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Single-run HPLC Quantification of Plant Cell Wall Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Plant Cell Wall Architecture: A Technical Guide to the Biological Role of α-D-Xylopyranose in Hemicellulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Xylopyranose, a fundamental pentose sugar, serves as the principal building block of xylan, a major component of hemicellulose. This technical guide provides a comprehensive overview of the critical biological role of α-D-xylopyranose in the structure, biosynthesis, and function of hemicellulose within the plant cell wall. A thorough understanding of this intricate relationship is paramount for advancements in biomass utilization, biofuel production, and the development of novel therapeutic agents targeting polysaccharide metabolism. This document details the structural significance of α-D-xylopyranose in hemicellulose, presents quantitative data on its prevalence, outlines key experimental protocols for its study, and visualizes the complex biochemical pathways and analytical workflows involved.

Introduction: The Central Role of α-D-Xylopyranose in Hemicellulose

Hemicelluloses are a heterogeneous group of polysaccharides that, along with cellulose and lignin, form the complex matrix of the plant cell wall.[1] They play a crucial role in providing structural support by cross-linking cellulose microfibrils.[2] The most abundant hemicellulose in the secondary cell walls of dicots and the cell walls of grasses is xylan, a polymer whose backbone is primarily composed of β-(1→4)-linked D-xylopyranose residues.[3][4] Therefore, α-D-xylopyranose, in its polymerized form, is a cornerstone of hemicellulose structure and function.[4] The specific arrangement and substitution of these xylopyranose units dictate the physical and chemical properties of hemicellulose and its interactions with other cell wall components.

The Structural Significance of α-D-Xylopyranose in Hemicellulose

The primary role of α-D-xylopyranose in hemicellulose is to form the linear backbone of xylans. This backbone of β-(1→4)-linked D-xylopyranose units provides the structural framework of the hemicellulose molecule.[5] The pyranose ring structure of xylose allows for the formation of these stable glycosidic bonds, creating a robust polymer chain.

The hydroxyl groups on the xylopyranose units are often substituted with various side chains, leading to different types of xylans, such as:

-

Glucuronoxylans: Characterized by the presence of α-(1→2)-linked glucuronic acid or 4-O-methylglucuronic acid residues.[2][5]

-

Arabinoxylans: Feature arabinofuranose units attached to the xylose backbone, typically at the C(O)-2 or C(O)-3 positions.[6]

-

Glucuronoarabinoxylans (GAX): Contain both glucuronic acid and arabinose side chains.[2]

These substitutions influence the solubility, conformation, and interaction of hemicellulose with cellulose and lignin, thereby affecting the overall architecture and recalcitrance of the plant cell wall.

Quantitative Analysis of α-D-Xylopyranose in Hemicellulose

The content of α-D-xylopyranose (measured as xylose) in hemicellulose varies significantly across different plant species and tissue types. Hardwoods are particularly rich in xylans, while softwoods contain a higher proportion of glucomannans. Cereals are a major source of arabinoxylans.

Table 1: Hemicellulose and Xylan Content in Various Plant Sources (% of dry weight)

| Plant Source | Type | Hemicellulose Content (%) | Xylan Content (%) | Reference(s) |

| Hardwoods | ||||

| Birch | Hardwood | 25-35 | 25-35 (Glucuronoxylan) | [5] |

| Poplar | Hardwood | 20-30 | 15-25 (Glucuronoxylan) | [7] |

| Eucalyptus | Hardwood | 15-25 | 15-20 (Glucuronoxylan) | [8] |

| Softwoods | ||||

| Spruce | Softwood | 25-35 | 5-10 (Arabinoglucuronoxylan) | [9] |

| Pine | Softwood | 20-30 | 7-12 (Arabinoglucuronoxylan) | [10] |

| Grasses/Cereals | ||||

| Wheat Straw | Cereal | 25-35 | 20-30 (Arabinoxylan) | [6] |

| Corn Stover | Cereal | 20-30 | 15-25 (Arabinoxylan) | [11] |

| Sugarcane Bagasse | Grass | 25-35 | 20-30 (Arabinoxylan) | [12] |

Table 2: Monosaccharide Composition of Hemicelluloses from Various Sources (mol %)

| Source | Xylose | Arabinose | Glucose | Galactose | Mannose | Reference(s) |

| Hardwood (Birch) | 75-85 | <2 | <1 | <1 | 1-2 | [5] |

| Softwood (Spruce) | 10-15 | 1-3 | 10-15 | 3-5 | 60-70 | [9][10] |

| Wheat Bran (Arabinoxylan) | 50-60 | 30-40 | 5-10 | <2 | <1 | [13] |

| Rye Bran (Arabinoxylan) | 60-70 | 30-35 | <5 | <2 | <1 | [14] |

Biosynthesis of α-D-Xylopyranose-Containing Hemicellulose

The biosynthesis of xylan is a complex process that occurs in the Golgi apparatus.[4] It begins with the synthesis of the activated sugar donor, UDP-D-xylose.

UDP-D-Xylose Biosynthesis Pathway

The primary pathway for UDP-D-xylose synthesis in plants starts from UDP-D-glucose. This process involves two key enzymatic steps:

-

UDP-glucose dehydrogenase (UGD): This enzyme catalyzes the NAD+-dependent oxidation of UDP-D-glucose to UDP-D-glucuronic acid.[15][16]

-

UDP-xylose synthase (UXS): UXS, also known as UDP-glucuronic acid decarboxylase, then converts UDP-D-glucuronic acid to UDP-D-xylose.[15][16]

There is also an alternative salvage pathway in some plants that can produce UDP-D-xylose from D-xylose via xylose-1-phosphate.[1]

Xylan Backbone Polymerization

The polymerization of the β-(1→4)-D-xylan backbone is carried out by a multi-protein complex known as the xylan synthase complex (XSC), which is located in the Golgi apparatus.[2][3] This complex is composed of several glycosyltransferases (GTs), with key components belonging to the GT43 and GT47 families.[3][17]

-

IRX10 (GT47): This protein is believed to be the catalytic core of the complex, possessing xylosyltransferase activity.[2][4]

-

IRX9 and IRX14 (GT43): These proteins are also essential for xylan synthesis, although their precise roles are thought to be regulatory or structural, potentially involved in substrate binding or complex stability.[3][4]

Experimental Protocols for the Study of α-D-Xylopyranose in Hemicellulose

A variety of experimental techniques are employed to extract, purify, and characterize hemicellulose and its constituent α-D-xylopyranose units.

Protocol for Alkaline Extraction of Hemicellulose from Lignocellulosic Biomass

This protocol is a generalized method for the extraction of hemicellulose from plant material.[8][18]

-

Sample Preparation: The biomass is first ground to a fine powder and subjected to soxhlet extraction with a toluene/ethanol (2:1, v/v) mixture to remove extractives. The extractive-free material is then dried.

-

Delignification (Optional but Recommended): To obtain a purer hemicellulose fraction, the extractive-free biomass is delignified using an acidified sodium chlorite solution to produce holocellulose.

-

Alkaline Extraction: The holocellulose is treated with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) or potassium hydroxide at a specific solid-to-liquid ratio (e.g., 1:25 w/v) for a defined period (e.g., 24 hours) at room temperature with constant stirring.

-

Separation: The mixture is filtered to separate the soluble hemicellulose fraction (filtrate) from the insoluble cellulose residue.

-

Precipitation: The filtrate is neutralized with an acid (e.g., acetic acid) to a pH of 5.5-6.0. Hemicellulose is then precipitated by adding 2-3 volumes of cold ethanol and allowing it to stand overnight at 4°C.

-

Purification: The precipitated hemicellulose is collected by centrifugation, washed sequentially with 70% and 95% ethanol, and then dried.

Protocol for Monosaccharide Composition Analysis by GC-MS

This protocol outlines the steps for determining the monosaccharide composition of a purified hemicellulose sample.[19][20]

-

Acid Hydrolysis: The hemicellulose sample is hydrolyzed to its constituent monosaccharides using a two-step acid hydrolysis procedure (e.g., with 72% sulfuric acid followed by dilution and autoclaving).

-

Reduction: The resulting monosaccharides are reduced to their corresponding alditols using sodium borohydride.

-

Acetylation: The alditols are then acetylated to form alditol acetates using acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole).

-

Extraction: The alditol acetates are extracted into an organic solvent (e.g., dichloromethane).

-

GC-MS Analysis: The extracted alditol acetates are separated and identified using gas chromatography-mass spectrometry (GC-MS). Quantification is achieved by comparing peak areas to those of known standards.

Protocol for Linkage Analysis by Methylation Analysis

This protocol is used to determine the glycosidic linkages between the monosaccharide residues in hemicellulose.[19][20]

-

Methylation: The hydroxyl groups of the hemicellulose are methylated using a methylating agent (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydroxide in dimethyl sulfoxide).

-

Hydrolysis: The methylated polysaccharide is then hydrolyzed to its constituent partially methylated monosaccharides.

-

Reduction and Acetylation: The partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs).

-

GC-MS Analysis: The PMAAs are analyzed by GC-MS. The fragmentation patterns of the PMAAs in the mass spectrometer reveal the positions of the glycosidic linkages.

Experimental Workflow for Hemicellulose Characterization

The comprehensive characterization of hemicellulose and the role of α-D-xylopyranose within it follows a structured workflow.

Conclusion

α-D-Xylopyranose is an indispensable component of hemicellulose, forming the backbone of xylan, the most abundant hemicellulosic polymer in many plant species. Its structural role is fundamental to the integrity and function of the plant cell wall. The biosynthesis of xylans is a tightly regulated process involving a dedicated set of enzymes. A detailed understanding of the chemistry, biochemistry, and genetics of α-D-xylopyranose in hemicellulose is crucial for the development of efficient biorefining processes and for the design of novel therapeutic strategies that target polysaccharide metabolism. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the multifaceted role of this important monosaccharide.

References

- 1. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]

- 2. An update on xylan structure, biosynthesis, and potential commercial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-1,4-Xylan backbone synthesis in higher plants: How complex can it be? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. debiq.eel.usp.br [debiq.eel.usp.br]

- 5. Analysis of Hardwood, Cellulose Content of Hardwood, Lignin Content of Hardwood [celignis.com]

- 6. Genetic Approaches to Increase Arabinoxylan and β-Glucan Content in Wheat [mdpi.com]

- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 8. An integrated approach for hemicellulose extraction from forest residue :: BioResources [bioresources.cnr.ncsu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analysis of Softwood, Cellulose Content of Softwood, Lignin Content of Softwood [celignis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of hemicelluloses from leaves and tops of the CC 8475, CC 8592, and V 7151 varieties of sugarcane (Saccharum officinarum L.) [redalyc.org]

- 13. itjfs.com [itjfs.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | β-1,4-Xylan backbone synthesis in higher plants: How complex can it be? [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Determining the polysaccharide composition of plant cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determining the polysaccharide composition of plant cell walls | Springer Nature Experiments [experiments.springernature.com]

Alpha-D-Xylopyranose as the Core Monosaccharide Unit of Xylan: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Xylan is the second most abundant polysaccharide in nature after cellulose, constituting a major component of hemicellulose in plant cell walls.[1][2] It is a complex heteropolysaccharide with a backbone composed of β-1,4-linked D-xylopyranose residues.[2][3][4] The versatility in its structure, dependent on the plant source, makes xylan and its derivatives highly promising for various biomedical and pharmaceutical applications. This technical guide provides an in-depth exploration of alpha-D-xylopyranose as the fundamental building block of xylan, covering its structure, biosynthesis, relevant experimental protocols, and its emerging role in drug development.

The Structure of Alpha-D-Xylopyranose

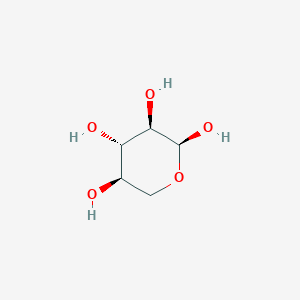

Alpha-D-xylopyranose is the anomeric form of D-xylose, a five-carbon aldose sugar (a pentose). In its pyranose form, it exists as a six-membered ring, structurally similar to the pyranose form of glucose but lacking the hydroxymethyl group at the C-5 position.

Caption: Chemical structure of alpha-D-xylopyranose.

The Structure of Xylan

The backbone of xylan is a linear polymer of D-xylopyranose units linked by β-(1→4)-glycosidic bonds.[4][5] This basic structure is often substituted with various side chains, leading to a wide diversity of xylans across different plant species. The nature and extent of these substitutions determine the physicochemical properties and biological functions of the polymer.[1]

Common types of xylan include:

-

Glucuronoxylan (GX): Predominantly found in the secondary cell walls of dicots and many monocots, GX is characterized by α-(1→2)-linked glucuronic acid and 4-O-methylglucuronic acid side chains.[1]

-

Glucuronoarabinoxylan (GAX): Common in the primary and secondary cell walls of grasses, GAX has a high degree of substitution with L-arabinofuranose residues.[1]

-

Arabinoglucuronoxylan (AGX): Found in the secondary walls of gymnosperms, AGX is substituted with both arabinofuranose and (methyl)glucuronic acid residues.[1]

Caption: Simplified structure of the xylan backbone with a side chain.

Data Presentation

Physicochemical Properties of Alpha-D-Xylopyranose

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₅ | [6][7] |

| Molecular Weight | 150.13 g/mol | [6][7][8] |

| CAS Number | 6763-34-4 | [6][7] |

| Standard Molar Enthalpy of Combustion | -(2342.2 ± 0.8) kJ·mol⁻¹ | [9] |

| Standard Molar Heat Capacity (at 298.15 K) | (178.1 ± 1.8) J·K⁻¹·mol⁻¹ | [9] |

| Standard Molar Enthalpy of Formation | -(1054.5 ± 1.1) kJ·mol⁻¹ | [9] |

Composition of Xylan from Various Sources

| Source | Xylan Content (% of dry weight) | Key Substituents | Reference |

| Hardwoods | 20-30% | 4-O-methylglucuronic acid, Acetyl groups | [2] |

| Grasses (e.g., Sugarcane Bagasse) | up to 50% | Arabinose, Ferulic acid, p-Coumaric acid | [2] |

| Dicot Secondary Cell Walls | 20-30% | Glucuronic acid, 4-O-methylglucuronic acid | [2] |

Biosynthesis of Xylan

Unlike cellulose, which is synthesized at the plasma membrane, xylan biosynthesis occurs in the Golgi apparatus.[5] This complex process involves the coordinated action of several glycosyltransferases (GTs). The synthesis of the β-1,4-xylan backbone is primarily catalyzed by enzymes from the GT43 and GT47 families, such as IRX9, IRX10, and IRX14.[2][10] The substrate for this polymerization is UDP-xylose, which is synthesized in the cytosol and the Golgi lumen.[5] Following the backbone synthesis, various other enzymes are responsible for adding the characteristic side chains.

Caption: Key steps in the biosynthesis of xylan within the Golgi apparatus.

Experimental Protocols

Alkaline Extraction of Xylan from Biomass

This protocol provides a general method for the extraction of xylan from lignocellulosic materials, such as corn cobs.

-

Objective: To isolate xylan from the plant cell wall matrix.

-

Principle: Alkaline solutions (e.g., NaOH) are used to solubilize hemicelluloses, separating them from cellulose and lignin.

-

Methodology:

-

Pre-treatment: Grind the dried biomass to a fine powder. To remove lipids and other extractives, perform a Soxhlet extraction with a 2:1 (v/v) mixture of toluene and ethanol.

-

Delignification: Treat the extractive-free biomass with an acidified sodium chlorite solution at 70-80°C to remove lignin. This step should be repeated until the residue (holocellulose) is white.

-

Extraction: Treat the holocellulose with an aqueous solution of NaOH (e.g., 10% w/v) at room temperature with constant stirring for several hours to extract the xylan.

-

Precipitation: Centrifuge the mixture to remove the insoluble cellulose. Neutralize the supernatant with acetic acid and precipitate the xylan by adding 2-3 volumes of ethanol.

-

Purification: Collect the precipitate by centrifugation, wash it with ethanol and acetone, and then freeze-dry to obtain purified xylan.[11]

-

Enzymatic Hydrolysis of Xylan

This protocol outlines the conversion of xylan into its monosaccharide constituents, primarily xylose.

-

Objective: To break down the xylan polymer into xylose monomers for quantification or further use.

-

Principle: A combination of enzymes, primarily endo-β-1,4-xylanase and β-xylosidase, is used to cleave the glycosidic bonds in the xylan backbone.[12][13]

-

Methodology:

-

Substrate Preparation: Prepare a solution or suspension of purified xylan (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium citrate buffer, pH 5.0).

-

Enzyme Addition: Add a cocktail of enzymes, including endo-β-1,4-xylanase (to cleave internal bonds) and β-xylosidase (to hydrolyze xylo-oligosaccharides to xylose). The specific enzyme loading will depend on the enzyme activity and substrate concentration.[13][14]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 50°C) with gentle agitation for a defined period (e.g., 24-72 hours).[15]

-

Reaction Termination: Stop the reaction by boiling the mixture for 10 minutes to denature the enzymes.

-

Analysis: Centrifuge the sample to remove any insoluble material. The supernatant, containing the released xylose, can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC).

-

Caption: A typical workflow for the extraction and analysis of xylan.

Role in Drug Development

The unique properties of xylan, such as its biocompatibility, biodegradability, and non-toxicity, make it an attractive biopolymer for pharmaceutical applications.[1][16]

-

Drug Delivery Systems: Xylan and its derivatives are extensively studied for creating drug delivery vehicles.[17]

-

Hydrogels: Xylan-based hydrogels can encapsulate drugs and provide controlled release. Their ability to be degraded by the gut microbiota makes them particularly suitable for colon-targeted drug delivery.[17]

-

Nanoparticles: Modified xylan can self-assemble into nanoparticles for targeted delivery of therapeutics, such as anticancer drugs.[18] For instance, xylan-modified nanoparticles have been shown to target hepatocellular carcinoma cells.[17]

-

-

Prebiotic Applications: Xylooligosaccharides (XOS), produced from the partial hydrolysis of xylan, are recognized as prebiotics. They can promote the growth of beneficial gut bacteria, thereby improving intestinal health and boosting the immune system.[16]

-

Intrinsic Biological Activities: Certain xylan derivatives have demonstrated inherent therapeutic properties. For example, xylan esters and ethers can function as anticoagulants and may inhibit the growth of harmful bacteria.[16][18]

Conclusion

Alpha-D-xylopyranose is the cornerstone of xylan, a biopolymer of immense structural diversity and functional potential. A thorough understanding of its structure, the biosynthesis of the resulting polysaccharide, and methods for its isolation and characterization are crucial for harnessing its full potential. For professionals in drug development, xylan and its derivatives offer a renewable and versatile platform for creating innovative drug delivery systems and functional food ingredients, paving the way for more sustainable and targeted therapeutic strategies.

References

- 1. An update on xylan structure, biosynthesis, and potential commercial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. debiq.eel.usp.br [debiq.eel.usp.br]

- 6. alpha-D-Xylopyranose | C5H10O5 | CID 6027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alpha-d-xylopyranose [webbook.nist.gov]

- 8. nmppdb.com.ng [nmppdb.com.ng]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Insights into the mechanism of enzymatic hydrolysis of xylan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Alpha-D-Xylopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of alpha-D-xylopyranose, a fundamentally important monosaccharide in various biological and industrial processes. This document collates quantitative data from spectroscopic, crystallographic, and physicochemical analyses into structured tables for ease of reference. Detailed experimental protocols for key characterization techniques are provided to facilitate reproducibility and further investigation. Furthermore, this guide includes visualizations of the conformational dynamics and experimental workflows to aid in the conceptual understanding of this critical biomolecule.

Introduction

Alpha-D-xylopyranose is the aldehydopentose sugar D-xylose in its six-membered ring (pyranose) form, with the anomeric hydroxyl group in the alpha configuration. As a primary constituent of hemicellulose, it is one of the most abundant monosaccharides in nature. Its structure and properties are of significant interest to researchers in fields ranging from biofuel development and materials science to drug design and nutritional science. Understanding the precise physical and chemical characteristics of alpha-D-xylopyranose is paramount for its effective utilization and manipulation in these applications.

Physical Properties

The physical properties of alpha-D-xylopyranose are crucial for its handling, processing, and application. These properties are summarized in the tables below.

General and Thermodynamic Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₅ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| Appearance | White crystalline powder or colorless needles | |

| Melting Point | 146-147 °C | |

| Boiling Point | 415.5 °C at 760 mmHg | |

| Density | 1.525 g/cm³ at 20 °C | [1] |

| Enthalpy of Fusion | 28.08 kJ/mol |

Solubility

| Solvent | Solubility (g/L) at 25°C |

| Water | Highly soluble (1 g in 0.8 mL)[1] |

| Ethanol | 4.61[2] |

| Methanol | 21.06[2] |

| Isopropanol | 2.33[2] |

Optical Properties

Alpha-D-xylopyranose is optically active and exhibits mutarotation in solution.

| Property | Value | Conditions | Reference |

| Initial Specific Rotation ([α]D²⁰) | +92° | c=10, H₂O | [1] |

| Equilibrium Specific Rotation ([α]D²⁰) | +18.6° | c=10, H₂O (after 16 hr) | [1] |

Chemical Properties and Reactivity

The chemical behavior of alpha-D-xylopyranose is dictated by its functional groups: a hemiacetal and multiple hydroxyl groups.

Mutarotation

In aqueous solution, alpha-D-xylopyranose undergoes mutarotation, an equilibrium process where it interconverts with its beta-anomer and the open-chain aldehyde form. The equilibrium mixture in water at room temperature consists predominantly of the pyranose forms.

Reactivity of Hydroxyl Groups

The hydroxyl groups of alpha-D-xylopyranose can undergo typical reactions of alcohols, such as etherification, esterification, and oxidation. The anomeric hydroxyl group is the most reactive due to its hemiacetal nature.

Stability

Alpha-D-xylopyranose is stable under standard conditions. However, under acidic conditions, it can be hydrolyzed to the open-chain form and other degradation products. In alkaline solutions, it can undergo isomerization and degradation reactions.

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are essential for the structural elucidation and conformational analysis of alpha-D-xylopyranose.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of carbohydrates in solution.

13C NMR Chemical Shifts (D₂O, 75 MHz)

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| C1 | 93.7 | [3] |

| C2 | 73.0 | [3] |

| C3 | 74.3 | [3] |

| C4 | 70.9 | [3] |

| C5 | 62.4 | [3] |

1H NMR Data (D₂O)

Crystal Structure

The crystal structure of alpha-D-xylopyranose has been determined by X-ray diffraction.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | P 2₁ 2₁ 2₁ | [1] |

| Unit Cell Dimensions | a = 5.6107 Å, b = 9.1858 Å, c = 12.5998 Å | [1] |

| Angles | α = 90°, β = 90°, γ = 90° | [1] |

Conformational Analysis

In solution, alpha-D-xylopyranose predominantly exists in two chair conformations, designated as ⁴C₁ and ¹C₄. The relative populations of these conformers are influenced by factors such as the anomeric effect and steric interactions of the hydroxyl groups.

Computational studies and experimental NMR data suggest that the ⁴C₁ conformation is the more stable and therefore more populated conformer in solution.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of alpha-D-xylopyranose.

Determination of Optical Rotation and Mutarotation

This protocol describes the measurement of the specific rotation of alpha-D-xylopyranose and the monitoring of its mutarotation over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra of alpha-D-xylopyranose.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of high-purity alpha-D-xylopyranose in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Lyophilize the sample two to three times with D₂O to minimize the residual HDO signal.

-

Finally, dissolve the sample in 100% D₂O and transfer it to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥ 500 MHz) for optimal signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

-

1D ¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum with solvent suppression (e.g., presaturation) to attenuate the residual HDO signal.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

1D ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Acquisition (for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking spin systems.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., exponential multiplication) and Fourier transform the raw data.

-

Phase and baseline correct the spectra.

-

Reference the spectra using an internal or external standard.

-

Integrate the signals in the ¹H spectrum and measure the chemical shifts and coupling constants.

-

Analyze the 2D spectra to assign all proton and carbon resonances.

-

Single-Crystal X-ray Diffraction

This protocol provides a general workflow for determining the crystal structure of alpha-D-xylopyranose.

-

Crystal Growth:

-

Grow single crystals of alpha-D-xylopyranose of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution (e.g., in water or an alcohol-water mixture).

-

-

Crystal Mounting and Data Collection:

-

Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Place the mounted crystal on the X-ray diffractometer.

-

Collect a full sphere of diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

-

-

Data Processing and Structure Solution:

-

Integrate the diffraction spots and correct the data for experimental factors (e.g., Lorentz and polarization effects).

-

Determine the unit cell parameters and space group.

-

Solve the phase problem to obtain an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

-

Structure Refinement:

-

Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

-

The final refined structure will provide precise bond lengths, bond angles, and torsional angles.

-

Conclusion

This technical guide has summarized the key physical and chemical properties of alpha-D-xylopyranose, providing a valuable resource for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference for its fundamental characteristics, while the detailed experimental protocols provide a practical foundation for its analysis. The included visualizations aim to enhance the understanding of its conformational behavior and the workflows for its characterization. Further research, particularly in obtaining a complete high-resolution ¹H NMR dataset with all coupling constants, would be beneficial for a more detailed conformational analysis in solution.

References

Stability of α-D-Xylopyranose versus β-D-Xylopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of α-D-xylopyranose and β-D-xylopyranose, the two anomers of the nutritionally and pharmaceutically significant pentose sugar, D-xylose. Understanding the factors governing their equilibrium is crucial for applications ranging from drug design and formulation to biofuel development and food science. This document details the underlying stereoelectronic and conformational principles, presents quantitative data on their relative abundance, and outlines the experimental and computational methodologies used for their characterization.

Core Principles Governing Anomeric Stability

The relative stability of the α and β anomers of D-xylopyranose in solution is primarily dictated by a delicate balance of three key factors: the anomeric effect, steric hindrance, and solvent effects.

-

The Anomeric Effect: This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the potential for greater steric hindrance. This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C1-substituent bond. In the case of D-xylopyranose, the anomeric effect favors the α-anomer, where the C1 hydroxyl group is in the axial position.

-

Steric Hindrance: In the chair conformation of the pyranose ring, substituents can occupy either axial or equatorial positions. Equatorial positions are generally more sterically favorable as they are further from other ring substituents, minimizing gauche and 1,3-diaxial interactions. For D-xylopyranose, the β-anomer can adopt a chair conformation where all hydroxyl groups are in the equatorial position, minimizing steric strain. Conversely, the α-anomer necessitates that the C1 hydroxyl group be in the axial position, leading to some degree of steric hindrance.

-

Solvent Effects: The surrounding solvent molecules can significantly influence the anomeric equilibrium. Polar, protic solvents like water can form hydrogen bonds with the hydroxyl groups of the sugar. These interactions can stabilize or destabilize certain conformations. For instance, a solvent may preferentially solvate the more polar anomer or the anomer with more accessible hydroxyl groups for hydrogen bonding, thereby shifting the equilibrium.

Quantitative Analysis of Anomeric Equilibrium

The interplay of the aforementioned factors results in a dynamic equilibrium between the α and β anomers in solution. This equilibrium can be quantified by the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°).

| Anomer | Solvent | α-Anomer (%) (Calculated) | β-Anomer (%) (Calculated) | ΔG° (kcal/mol) (Calculated) | Experimental α:β Ratio |

| D-Xylopyranose | Aqueous | 35 | 65 | -0.37 | 35:65 |

Calculated data from: Angyal, S. J. (1969). The composition and conformation of sugars in solution. Angewandte Chemie International Edition in English, 8(3), 157-166.

Experimental and Computational Methodologies

The determination of the anomeric ratio and the elucidation of the factors governing stability rely on a combination of experimental and computational techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful and widely used technique for the quantitative analysis of anomeric mixtures in solution. The anomeric protons (H-1) of the α and β anomers resonate at distinct chemical shifts and exhibit characteristic coupling constants (3JH1,H2) due to their different stereochemical environments.

Methodology:

-

Sample Preparation:

-

Dissolve a known quantity of D-xylose in a deuterated solvent (e.g., D2O, DMSO-d6) to a final concentration suitable for NMR analysis (typically 5-20 mg/mL).

-

Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (mutarotation can take several hours to reach equilibrium).

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use appropriate solvent suppression techniques if necessary (e.g., presaturation for D2O).

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Identify the signals corresponding to the anomeric protons of the α- and β-xylopyranose anomers.

-

The α-anomer typically exhibits a doublet with a smaller coupling constant (3JH1,H2 ≈ 3-4 Hz), indicative of an axial-equatorial relationship between H-1 and H-2.

-

The β-anomer typically shows a doublet with a larger coupling constant (3JH1,H2 ≈ 7-8 Hz), characteristic of a diaxial relationship between H-1 and H-2.

-

-

Integrate the area under each anomeric proton signal.

-

Calculate the percentage of each anomer using the following formula: % Anomer = (Integral of anomeric proton of interest / Sum of integrals of both anomeric protons) * 100

-

Computational Chemistry Methods

Computational chemistry provides valuable insights into the intrinsic stability of the anomers and allows for the dissection of the contributing energetic factors.

Methodology:

-

Conformational Search:

-

Perform a systematic conformational search for both α- and β-d-xylopyranose to identify all low-energy conformers (chair, boat, skew-boat).

-

Employ molecular mechanics or semi-empirical methods for an initial broad search.

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometries of the identified conformers using higher levels of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

-

Calculate the single-point energies of the optimized structures using a more accurate method if necessary (e.g., coupled cluster theory).

-

-

Solvation Modeling:

-

Incorporate the effect of the solvent using implicit (e.g., Polarizable Continuum Model - PCM) or explicit solvent models.

-

-

Thermodynamic Analysis:

-

Calculate the Gibbs free energies of the most stable conformers of each anomer.

-

The relative population of each anomer at equilibrium can be determined from the Boltzmann distribution based on their calculated free energies.

-

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the stability of D-xylopyranose anomers.

An In-depth Technical Guide to the Anomeric Effect in Alpha-D-Xylopyranose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. In the case of alpha-d-xylopyranose, this effect stabilizes the axial orientation of the anomeric hydroxyl group, contrary to what would be expected from steric considerations alone. This guide provides a comprehensive technical overview of the anomeric effect in alpha-d-xylopyranose, detailing its theoretical underpinnings, conformational consequences, and the experimental and computational methodologies used for its characterization. Quantitative data from various analytical techniques are summarized, and detailed experimental and computational protocols are provided to aid in the practical study of this crucial effect. Understanding the anomeric effect is paramount in drug design and development, where the three-dimensional structure of carbohydrate moieties significantly influences molecular recognition and biological activity.

The Core Principles of the Anomeric Effect in Alpha-D-Xylopyranose

The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the C1 (anomeric) carbon of a pyranose ring, despite the expected steric hindrance. In alpha-d-xylopyranose, the hydroxyl group at C1 is in the axial position in its most stable chair conformation (¹C₄). This preference is a result of complex stereoelectronic interactions.

The prevailing explanation for the anomeric effect involves a stabilizing hyperconjugation interaction between a lone pair of electrons (n) on the endocyclic ring oxygen (O5) and the antibonding orbital (σ) of the C1-O1 bond. For this interaction to be maximal, the orbitals must be anti-periplanar, a condition met when the C1-O1 bond is in the axial position. This n → σ interaction delocalizes electron density, shortens the C1-O5 bond, lengthens the C1-O1 bond, and lowers the overall energy of the molecule.

An alternative, though not mutually exclusive, explanation is based on the minimization of dipole-dipole repulsions. In the equatorial orientation, the dipoles of the ring oxygen and the anomeric substituent are more aligned, leading to greater repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower energy state. It is now generally accepted that both hyperconjugation and electrostatic interactions contribute to the anomeric effect.

The conformation of the pyranose ring is crucial. Xylopyranose, like other six-membered rings, can exist in two primary chair conformations: ⁴C₁ (where C4 is "up" and C1 is "down") and ¹C₄ (where C1 is "up" and C4 is "down"). In alpha-d-xylopyranose, the ¹C₄ conformation places the anomeric hydroxyl group in an axial position, which is stabilized by the anomeric effect. The alternative ⁴C₁ conformation would place the anomeric hydroxyl in an equatorial position. Computational studies have shown that while the ¹C₄ chair is the most stable conformer in the gas phase for some xylopyranosides, solvent effects can shift the equilibrium towards the ⁴C₁ chair[1]. A comprehensive computational analysis of both α and β anomers of D-xylopyranose has identified 44 and 59 stable conformers, respectively, with the Boltzmann population distribution indicating the most stable forms.[1][2]

Quantitative Data Summary

The anomeric effect can be quantified by examining various molecular parameters that differ between the anomers and their conformers. These include conformational energies, bond lengths, and NMR J-coupling constants.

Table 1: Calculated Conformational Energies and Key Bond Lengths for Alpha-D-Xylopyranose

| Parameter | ⁴C₁ Conformation (Equatorial OH) | ¹C₄ Conformation (Axial OH) | Reference |

| Relative Energy (kcal/mol) | Higher Energy | Lower Energy | [1] (qualitative) |

| C1-O1 Bond Length (Å) | Shorter | Longer | General Trend |

| C1-O5 Bond Length (Å) | Longer | Shorter | General Trend |

| Crystal Structure Bond Lengths | |||

| a (Å) | 5.61070 | [3] | |

| b (Å) | 9.1858 | [3] | |

| c (Å) | 12.5998 | [3] |

Table 2: Typical ³J(H,H) Coupling Constants for Pyranose Ring Conformations

| Coupling | Dihedral Angle (°) | Typical Value (Hz) | Conformation |

| ³J(H_ax, H_ax) | ~180 | 7-12 | Favored in ⁴C₁ |

| ³J(H_eq, H_eq) | ~60 | 2-5 | |

| ³J(H_ax, H_eq) | ~60 | 2-5 |

Note: In the ¹C₄ conformation of alpha-d-xylopyranose, with an axial anomeric proton, a small ³J(H1,H2) coupling constant (2-5 Hz) is expected due to the axial-equatorial relationship. In the less stable ⁴C₁ conformation, an equatorial anomeric proton would also exhibit a small axial-equatorial or equatorial-equatorial coupling. Larger axial-axial couplings are indicative of the ⁴C₁ chair conformation for other protons in the ring.[5][6]

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of carbohydrates in solution. Chemical shifts and, more importantly, scalar coupling constants (J-couplings) provide detailed information about the dihedral angles between protons and thus the ring conformation.

Detailed Methodology for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of alpha-d-xylopyranose in 0.5 mL of deuterium oxide (D₂O).

-

Lyophilize the sample to exchange hydroxyl protons for deuterium, simplifying the spectrum.

-

Redissolve the sample in 0.5 mL of high-purity D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR: Acquire a standard 1D ¹H spectrum to observe the chemical shifts and multiplicities of the ring protons. The anomeric proton (H1) typically resonates downfield (around 5.2 ppm for the alpha anomer).

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton connectivities within the sugar ring. This helps in assigning the resonances.

-

2D TOCSY (Total Correlation Spectroscopy): Use a TOCSY experiment with a long mixing time (e.g., 80-120 ms) to correlate all protons within a spin system, confirming the assignments.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached ¹³C nucleus.

-

¹³C NMR: A 1D ¹³C spectrum provides the chemical shifts of the carbon atoms.

-

Measurement of J-Coupling Constants: Extract the ³J(H,H) coupling constants from the high-resolution 1D ¹H spectrum or from the cross-peaks in the COSY spectrum.

-

-

Data Analysis:

-

Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

-

Analyze the magnitudes of the ³J(H,H) coupling constants. Small values for ³J(H1,H2) (typically < 4 Hz) are indicative of an axial-equatorial or equatorial-equatorial relationship, consistent with the ¹C₄ chair conformation for alpha-d-xylopyranose. Larger values for other couplings (e.g., ³J(H2,H3), ³J(H3,H4)) can further confirm the chair conformation.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the solid-state conformation of a molecule, including bond lengths and angles.

Detailed Methodology for X-ray Crystallography:

-

Crystallization:

-

Dissolve alpha-d-xylopyranose in a suitable solvent (e.g., a mixture of water and ethanol or acetone).

-

Slowly evaporate the solvent at a constant temperature to promote the growth of single crystals. Vapor diffusion is another common technique.

-

Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible defects).

-

-

Data Collection:

-

Mount the crystal on a goniometer head.

-

Place the mounted crystal in a diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) on a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental data until a good fit is achieved.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to investigate the anomeric effect, providing insights into conformational energies, geometries, and the underlying electronic interactions.

Detailed Methodology for DFT and NBO Analysis:

-

Model Building:

-

Build the ⁴C₁ and ¹C₄ chair conformations of alpha-d-xylopyranose using a molecular modeling software (e.g., GaussView).

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization and frequency calculations for both conformers using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). This level of theory has been shown to provide reliable results for carbohydrates.[4]

-

The frequency calculation confirms that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

-

Calculate the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain the Gibbs free energies of both conformers. The energy difference will quantify the relative stability.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Perform an NBO analysis on the optimized geometries to investigate the stereoelectronic interactions.

-